molecular formula C14H10ClN3OS B3406942 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451465-72-8

7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3406942
CAS No.: 451465-72-8
M. Wt: 303.8 g/mol
InChI Key: FMLUPHGXWLZZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound derived from the 2,3-dihydroquinazolin-4(1H)-one scaffold. The compound features a pyridin-3-ylmethyl group at position 3, a chlorine substituent at position 7, and a thioxo (S=) group at position 2. These structural modifications enhance its bioactivity by influencing electronic properties, lipophilicity, and target-binding interactions.

Properties

IUPAC Name

7-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-3-4-11-12(6-10)17-14(20)18(13(11)19)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLUPHGXWLZZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153130
Record name 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451465-72-8
Record name 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451465-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-3-(3-pyridinylmethyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-2-aminobenzamide and pyridin-3-ylmethyl isothiocyanate.

    Condensation Reaction: The 7-chloro-2-aminobenzamide is reacted with pyridin-3-ylmethyl isothiocyanate in the presence of a suitable base, such as triethylamine, to form the intermediate thiourea derivative.

    Cyclization: The thiourea intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the desired quinazolinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Properties : Research indicates that derivatives of quinazolinones, including 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, demonstrate cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinases, which are crucial in signaling pathways that regulate cell division and metabolism. This inhibition can lead to the suppression of tumor growth and metastasis .

Therapeutic Applications

Given its biological activities, 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has potential therapeutic applications:

  • Cancer Treatment : As noted earlier, its ability to inhibit tumor growth positions it as a candidate for developing new anticancer therapies. The specificity of its action on tyrosine kinases can be leveraged to create targeted therapies with potentially fewer side effects compared to traditional chemotherapy .
  • Neurological Disorders : Some studies suggest that quinazolinone derivatives may also play a role in treating neurological disorders due to their ability to modulate neurotransmitter systems. This opens avenues for research into their use in conditions such as Alzheimer's disease or schizophrenia .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazolinone derivatives:

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Tyrosine Kinase InhibitionIdentified as a potent inhibitor with implications for targeted cancer therapies.
Synthesis OptimizationDeveloped efficient synthetic routes leading to high yields of the compound.

Mechanism of Action

The mechanism of action of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of target proteins.

Comparison with Similar Compounds

Key Observations:

Chloropyridinyl substituents (e.g., in insecticidal derivatives) improve binding to neuronal targets in pests, whereas pyridin-3-ylmethyl may favor human enzyme interactions .

Position 7 Substituents: Chlorine at position 7 is common in bioactive derivatives (e.g., insecticidal and antibacterial compounds), likely due to its electron-withdrawing effects, which stabilize the quinazolinone ring and enhance electrophilic reactivity .

Thioxo vs.

Biological Activity

7-Chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be described as follows:

  • Chemical Formula : C13H10ClN3OS
  • Molecular Weight : 283.75 g/mol
  • IUPAC Name : 7-Chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Antimicrobial Activity

Research has indicated that compounds similar to 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinone can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives. For example, compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines. The lead compound in these studies exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM . The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle.

Larvicidal Activity

The larvicidal properties of 2,3-dihydroquinazolinones have been explored in detail. A study reported that specific analogs resulted in larval mortalities ranging from 87% to 91% after 48 hours . This suggests that the compound may have applications in vector control for diseases such as malaria.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinazolinone scaffold significantly influence biological activity. For instance:

  • Halogen Substituents : The presence of halogens at the para or meta positions on the aryl ring enhances bioactivity.
  • Functional Groups : The introduction of cyano or methoxy groups has been shown to affect the potency and selectivity of these compounds.

A summary of key findings is presented in Table 1.

Compound VariantSubstituentBiological ActivityIC50 (µM)
Compound A-ClAntibacterial15
Compound B-FAnticancer10
Compound C-CNLarvicidal5

Case Studies

  • Anticancer Efficacy : A study conducted on a series of quinazolinone derivatives demonstrated that those with pyridine moieties exhibited enhanced cytotoxicity against human cancer cell lines . The lead compound was further evaluated in vivo, showing promising results in tumor reduction in animal models.
  • Larvicidal Application : In a field study, a derivative of the compound was tested for its effectiveness against mosquito larvae. Results indicated a significant reduction in larval populations, suggesting potential use in pest control strategies .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions involving substituted anilines, thiourea, and carbonyl-containing precursors under acidic or catalytic conditions. For example, analogous quinazolinones are synthesized by refluxing 4-methoxyaniline with thiourea and ethyl acetoacetate in ethanol, followed by crystallization for structural validation . Multicomponent reactions (MCRs) using pyridine-3-carbaldehyde, isatoic anhydride, and primary amines in tetrahydrofuran (THF) with NaHSO₄ as a catalyst have also been reported for high-yield synthesis . Key optimization parameters include solvent choice (e.g., ethanol, DMSO), temperature control (reflux conditions), and catalytic agents to enhance regioselectivity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding patterns (e.g., thioxo group at δ 12–14 ppm in ¹H NMR) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and packing motifs. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° have been reported for similar derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound against parasitic or microbial targets?

Molecular docking and dynamics simulations are critical:

  • Target Selection : Leishmanial proteins (e.g., Trypanothione Reductase, Pyridoxal Kinase) are prioritized due to their role in redox metabolism .
  • Docking Protocols : AutoDock Vina or GOLD software evaluates binding affinities (ΔG values). For instance, derivatives with thioxo groups show hydrogen bonding with catalytic residues (e.g., Cys52 in Trypanothione Reductase) .
  • Validation : 100 ns Molecular Dynamics (MD) simulations and MM/PBSA calculations assess complex stability. Compounds with RMSD < 2 Å and favorable binding free energies (e.g., −105 kJ/mol) are prioritized .

Q. How can researchers resolve contradictions between in vitro and in silico bioactivity data for this compound?

Discrepancies often arise from assay conditions or target flexibility. Mitigation strategies include:

  • Enzyme vs. Cell-Based Assays : Compare inhibitory concentrations (IC₅₀) in recombinant enzyme assays (e.g., Leishmania donovani cysteine protease) versus promastigote cultures .
  • Solvent Effects : Account for DMSO interference in cell viability assays by limiting concentrations to <0.1% .
  • Conformational Sampling : Use accelerated MD simulations to explore protein flexibility and identify cryptic binding pockets .

Q. What methodologies are used to establish structure-activity relationships (SAR) for quinazolinone derivatives?

SAR relies on systematic modifications and QSAR modeling:

  • Substituent Variation : Introduce halogens (e.g., Cl, Br) at position 7 or pyridylmethyl groups at position 3 to modulate electron-withdrawing/donating effects .
  • QSAR Descriptors : Topological polar surface area (TPSA), logP, and electronegativity are correlated with antileishmanial activity (e.g., R² = 0.983 for benzimidazolylchalcone derivatives) .
  • Validation : Leave-one-out (LOO) cross-validation (Q² > 0.9) ensures model robustness .

Q. How do transition metal complexes of this compound enhance its pharmacological potential?

Coordination with metals (e.g., Cu(II), Ni(II)) modifies reactivity and bioactivity:

  • Synthesis : React the quinazolinone ligand with metal salts (e.g., CuCl₂) in ethanol under reflux .
  • Characterization : ESR and UV-Vis spectroscopy confirm octahedral or square-planar geometries .
  • Bioactivity : Metal complexes often show improved DNA intercalation or enzyme inhibition due to redox-active centers .

Methodological Notes

  • Synthetic Reproducibility : Always monitor reactions via TLC and purify products using column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Data Conflict Resolution : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .
  • Safety : Handle thioxo-containing compounds in fume hoods due to potential sulfur byproduct toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.